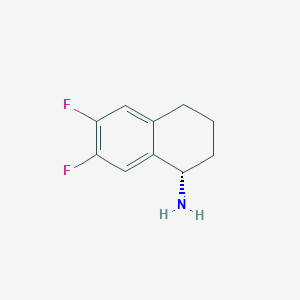

(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(1S)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m0/s1 |

InChI Key |

DLHAFJUGDBXVBO-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=CC(=C(C=C2C1)F)F)N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Fluorination: Introduction of fluorine atoms at the 6 and 7 positions of the naphthalene ring. This step often requires the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Amination: Introduction of the amine group at the 1-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale fluorination and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to modify the naphthalene ring or the amine group.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Production of fully reduced naphthalene derivatives.

Substitution: Generation of various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology

The compound has been investigated for its role as a dopamine P-hydroxylase inhibitor. This enzyme is involved in the biosynthesis of catecholamines, which are critical for neurotransmission. Inhibition of this enzyme may provide therapeutic benefits in conditions like Parkinson's disease and depression .

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The structural characteristics of (S)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine enhance its interaction with serotonin and norepinephrine receptors .

Materials Science Applications

Liquid-Crystal Displays

(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives have been utilized in the development of liquid-crystalline materials. These materials are essential for manufacturing displays in electronic devices due to their unique optical properties . The incorporation of this compound can enhance the thermal stability and electro-optical performance of liquid-crystal mixtures.

Nanotechnology Applications

Polyphenol-Containing Nanoparticles

Recent studies have explored the use of (S)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine in the synthesis of nanoparticles that incorporate polyphenols. These nanoparticles are being developed for applications in drug delivery systems due to their biocompatibility and ability to target specific tissues .

Case Studies

Mechanism of Action

The mechanism of action of (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine with structurally analogous compounds, focusing on substituent effects, stereochemistry, synthesis, and biological activity.

Structural and Physicochemical Properties

*Hypothetical data inferred from analogs; †Assumed based on .

Key Observations:

- Fluorine vs. Bromo substituents increase molecular weight and lipophilicity but may reduce metabolic stability .

- Positional Effects: 6,7-Difluoro substitution may enhance steric hindrance compared to 5,7- or 6,8-difluoro isomers, influencing binding specificity .

- Chirality: The (S)-configuration in the parent amine () correlates with hazardous reactivity (H314), but fluorination may mitigate this by stabilizing the molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.